molecular formula C10H6Cl2N2O2 B599916 Methyl 2,4-dichloroquinazoline-7-carboxylate CAS No. 174074-89-6

Methyl 2,4-dichloroquinazoline-7-carboxylate

Cat. No.: B599916
CAS No.: 174074-89-6
M. Wt: 257.07
InChI Key: MDGPWZDKZBYRNL-UHFFFAOYSA-N
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Description

Methyl 2,4-dichloroquinazoline-7-carboxylate is a chemical compound with the molecular formula C10H6Cl2N2O2 It is a derivative of quinazoline, a bicyclic compound containing fused benzene and pyrimidine rings

Scientific Research Applications

Methyl 2,4-dichloroquinazoline-7-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: Researchers investigate its biological activity and potential as an antimicrobial or anticancer agent.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Safety and Hazards

“Methyl 2,4-dichloroquinazoline-7-carboxylate” is classified as a warning substance . It may cause skin and eye irritation, and may be harmful if inhaled . Therefore, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation at places where dust is formed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-dichloroquinazoline-7-carboxylate typically involves the reaction of 2,4-dichloroaniline with methyl anthranilate under specific conditions. The reaction is carried out in the presence of a catalyst, such as phosphorus oxychloride, and requires heating to facilitate the formation of the quinazoline ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dichloroquinazoline-7-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Oxidation Reactions: Oxidation can lead to the formation of quinazoline N-oxides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a base.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted quinazolines, depending on the nucleophile used.

    Reduction Reactions: Reduced derivatives of the original compound.

    Oxidation Reactions: Quinazoline N-oxides.

Mechanism of Action

The mechanism of action of Methyl 2,4-dichloroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroquinazoline: A closely related compound with similar chemical properties.

    Methyl 2-chloroquinazoline-7-carboxylate: Another derivative with a single chlorine substitution.

    Quinazoline-7-carboxylate: The parent compound without chlorine substitutions.

Uniqueness

Methyl 2,4-dichloroquinazoline-7-carboxylate is unique due to the presence of two chlorine atoms at the 2 and 4 positions, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials.

Properties

IUPAC Name

methyl 2,4-dichloroquinazoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O2/c1-16-9(15)5-2-3-6-7(4-5)13-10(12)14-8(6)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGPWZDKZBYRNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654027
Record name Methyl 2,4-dichloroquinazoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174074-89-6
Record name Methyl 2,4-dichloroquinazoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 250 mL flask charged with methyl 2,4-dihydroxyquinazoline-7-carboxylate was added POCl3 (76 mL), PCl5 (12.1 g, 58.1 mmol), and the suspension heated at reflux overnight under nitrogen. In morning a dark orange solution has formed. The POCl3 was removed and the residue azeotroped with toluene to yield an orange solid that was taken into DCM (50 mL) and added slowly to stirred satd NaHCO3 (300 mL). The bi-phasic solution was then diluted with DCM (100 mL) and water (30 mL) and stirred for 1 hour at room temp. DCM (500 mL) was added and the mix transferred to a sep-funnel. The DCM layer was removed along with a large amount of ppt. The aq. was extracted with DCM (3×100 mL) and the combined organics dried over MgSO4, filtered and stripped to a orange solid that was purified by Biotage 65 flash chromatography eluting with DCM −3% MeOH/DCM over 3.5 L to reveal the title compound as a white solid, 4.4 g, 59%. 1H NMR (400 MHz, DMSO-D6) δ ppm 8.47 (1H, d, J=1.01 Hz) 8.43 (1H, d, J=8.84 Hz) 8.29 (1H, dd, J=8.72, 1.64 Hz) 3.96 (3H, s); MS (API+) for C10H6N2Cl2O2 m/z 257.0 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
76 mL
Type
reactant
Reaction Step Two
Name
Quantity
12.1 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
500 mL
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
reactant
Reaction Step Six

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